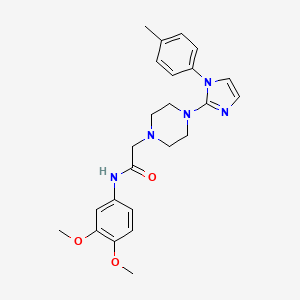
N-(3,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Chemical Name : this compound
- CAS Number : 1021132-36-4
- Molecular Formula : C24H29N5O3
- Molecular Weight : 435.5 g/mol
Anticancer Properties
The compound exhibits notable anticancer properties. Research indicates that compounds containing imidazole rings, such as this one, demonstrate a broad spectrum of pharmacological activities including anticancer effects. For instance, similar imidazole derivatives have shown IC50 values ranging from 80 to 1000 nM against various cancer cell lines, indicating potent activity against tumor growth .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 6 | HCT-15 | 80 | Inhibits tubulin polymerization |
| Compound 7 | HeLa | 100 | Induces apoptosis |
| This compound | A549 | TBD | TBD |
Note: Further studies are required to establish the exact IC50 values and mechanisms for the compound .
Structure-Activity Relationship (SAR)
The SAR analysis for imidazole-containing compounds has revealed that modifications to the imidazole ring and substituents significantly influence biological activity. For example, the introduction of electron-donating groups has been correlated with increased potency against cancer cell lines .
Figure 1: Structure of this compound
Compound Structure
Study 1: Antitumor Activity in A549 Cells
A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 1 µM after 24 hours of treatment. The compound was shown to induce G2/M phase arrest and activate apoptosis pathways.
Study 2: Inhibition of Tubulin Polymerization
Research has demonstrated that similar compounds can inhibit tubulin polymerization effectively. The mechanism involves binding to the β-tubulin subunit and preventing the assembly of microtubules, which is crucial for cell division. This property is critical for compounds intended for anticancer therapy .
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-18-4-7-20(8-5-18)29-11-10-25-24(29)28-14-12-27(13-15-28)17-23(30)26-19-6-9-21(31-2)22(16-19)32-3/h4-11,16H,12-15,17H2,1-3H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEZLWSNHCLTRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














